molecular formula C19H28FNO3 B6090707 ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate

Cat. No.: B6090707
M. Wt: 337.4 g/mol
InChI Key: CORGUDWUKDRQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound belongs to the class of piperidinecarboxylates and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain molecules, which may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate in lab experiments is its unique chemical properties. This compound has a high level of purity, which makes it ideal for use in various experiments. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its high cost, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the use of Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate in scientific research. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, this compound can be used in the development of new therapeutic agents for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of scientific research. This compound has unique chemical properties and can be used as a reference standard in the development of new drugs. Additionally, this compound has several biochemical and physiological effects and can be used in the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.

Synthesis Methods

The synthesis of Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate involves the reaction of 3-fluorobenzylamine with 3-hydroxybutanal in the presence of sodium cyanoborohydride and acetic acid. The resulting product is then reacted with ethyl 4-chloropiperidine-1-carboxylate in the presence of potassium carbonate and acetonitrile to obtain this compound.

Scientific Research Applications

Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxybutyl)-4-piperidinecarboxylate has potential applications in the field of scientific research. This compound can be used as a reference standard in the development of new drugs. It can also be used as a tool to study the mechanism of action of various drugs. Additionally, this compound can be used in the development of new therapeutic agents for the treatment of various diseases.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-(3-hydroxybutyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FNO3/c1-3-24-18(23)19(14-16-5-4-6-17(20)13-16)8-11-21(12-9-19)10-7-15(2)22/h4-6,13,15,22H,3,7-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORGUDWUKDRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C)O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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